molecular formula C28H45ClN2O B12790954 N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride CAS No. 3748-76-3

N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride

Cat. No.: B12790954
CAS No.: 3748-76-3
M. Wt: 461.1 g/mol
InChI Key: GPHVNVQNSUTXCY-UHFFFAOYSA-N
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Description

N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride: is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring substituted with a pentyloxy group and an amidine group, which is further substituted with two hexyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the naphthalene core: The naphthalene ring is synthesized through a series of reactions starting from simple aromatic compounds.

    Introduction of the pentyloxy group: The pentyloxy group is introduced via an etherification reaction, where a pentanol derivative reacts with the naphthalene core in the presence of a strong acid catalyst.

    Formation of the amidine group: The amidine group is formed by reacting the naphthalene derivative with a suitable amidine precursor under controlled conditions.

    Substitution with hexyl chains: The final step involves the substitution of the amidine group with hexyl chains through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl chains or the pentyloxy group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or alcohols in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    N,N-Dihexyl-4-iodobenzamide: Similar in structure but with an iodine atom instead of the pentyloxy group.

    N,N-Dihexyl-4-methylbenzamide: Similar but with a methyl group instead of the pentyloxy group.

    N,N-Dihexyl-4-nitrobenzamide: Similar but with a nitro group instead of the pentyloxy group.

Uniqueness: N,N-Dihexyl-4-(pentyloxy)-1-naphthamidine monohydrochloride is unique due to the presence of the pentyloxy group and the naphthalene core, which confer specific chemical and physical properties. These structural features make it particularly useful in applications requiring specific interactions with molecular targets or unique material properties.

Properties

CAS No.

3748-76-3

Molecular Formula

C28H45ClN2O

Molecular Weight

461.1 g/mol

IUPAC Name

N,N-dihexyl-4-pentoxynaphthalene-1-carboximidamide;hydrochloride

InChI

InChI=1S/C28H44N2O.ClH/c1-4-7-10-14-21-30(22-15-11-8-5-2)28(29)26-19-20-27(31-23-16-9-6-3)25-18-13-12-17-24(25)26;/h12-13,17-20,29H,4-11,14-16,21-23H2,1-3H3;1H

InChI Key

GPHVNVQNSUTXCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=N)C1=CC=C(C2=CC=CC=C21)OCCCCC.Cl

Origin of Product

United States

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